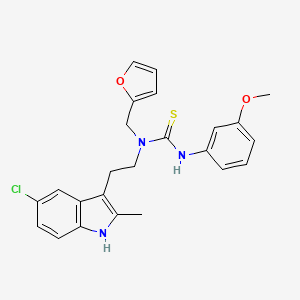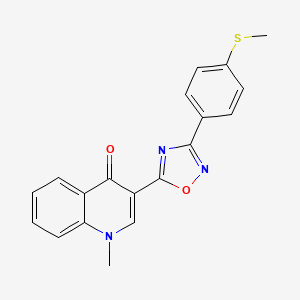
1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a unique molecule known for its structural complexity and potential applications in various scientific fields. This compound features a quinolin-4(1H)-one core, a 1,2,4-oxadiazole ring, and a methylthio-substituted phenyl group, making it a versatile molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can involve multiple steps. One common route includes:
Preparation of the quinolin-4(1H)-one core.
Introduction of the 1,2,4-oxadiazole ring through cyclization.
Addition of the methylthio-substituted phenyl group.
Typical reaction conditions might involve:
Use of specific catalysts to facilitate ring formation.
Controlled temperatures to ensure optimal reaction rates.
Use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) for different reaction steps.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The same steps apply but with increased automation and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: : The presence of methylthio groups makes it susceptible to oxidative conditions.
Reduction: : Can be reduced at specific sites, especially the oxadiazole ring.
Substitution: : The aromatic rings are sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Employing agents such as sodium borohydride (NaBH4).
Substitution: : Reagents like bromine (for electrophilic) or sodium methoxide (for nucleophilic).
Major Products
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Reduced oxadiazole ring forming amine derivatives.
Substitution: : Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
This compound has diverse applications:
Chemistry: : Acts as a building block for more complex molecules.
Biology: : Used in studying molecular interactions due to its multifaceted structure.
Medicine: : Potential therapeutic applications, especially in targeting specific enzymes or receptors.
Industry: : Utilized in material science for its unique structural properties.
Mechanism of Action
The compound exerts its effects through:
Binding to Molecular Targets: : The quinolin-4(1H)-one and oxadiazole rings can interact with various biological targets.
Pathways Involved: : It might inhibit or activate pathways involving oxidative stress or specific enzymatic actions.
Comparison with Similar Compounds
Uniqueness
This compound's uniqueness lies in its combination of structural elements - quinolin-4(1H)-one, oxadiazole, and methylthio-phenyl groups, making it versatile and effective in multiple applications.
Similar Compounds
1-methyl-3-(4-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.
1-methyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.
These comparisons highlight the unique properties imparted by the methylthio group in your compound of interest.
This compound's unique structure offers diverse applications and mechanisms, making it a topic of interest across various scientific disciplines.
Properties
IUPAC Name |
1-methyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22-11-15(17(23)14-5-3-4-6-16(14)22)19-20-18(21-24-19)12-7-9-13(25-2)10-8-12/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAFBUSXNFUVGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2419689.png)
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide](/img/structure/B2419691.png)
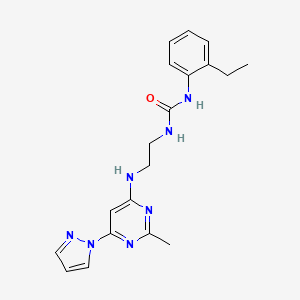
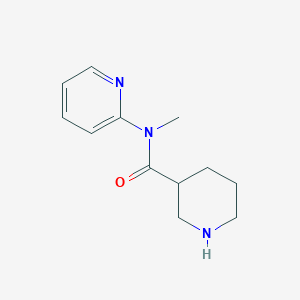
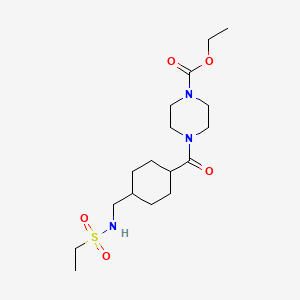
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)
![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)
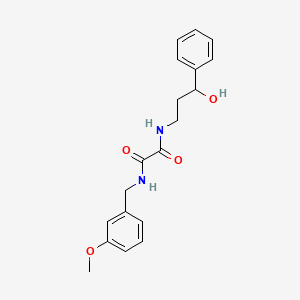
![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)
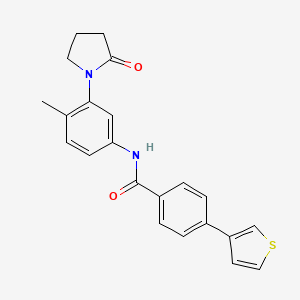
![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
![1-[(4-Methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxylic acid](/img/structure/B2419706.png)
